
3-Fluoroazetidine
Description
Significance of Fluorine in Contemporary Medicinal Chemistry and Chemical Biology
One of the primary benefits of fluorination is the improvement of metabolic stability. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. This can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability of a drug. mdpi.com For instance, the presence of fluorine atoms in the cholesterol-lowering drug ezetimibe serves to prevent aromatic hydroxylation, thereby enhancing its pharmacokinetic profile. mdpi.com
Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes. mdpi.com Fluorine substitution can also alter the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing interactions with biological targets. vulcanchem.com This modulation of electronic properties can lead to increased binding affinity of a drug candidate to its target protein. tandfonline.com The unique properties of fluorine have also made it an invaluable tool in chemical biology, particularly as a label for 19F NMR spectroscopy and positron emission tomography (PET) imaging, aiding in metabolic studies and clinical diagnosis. wsu.eduwiley.com
Table 1: Impact of Fluorination on Drug Properties
Property | Effect of Fluorine Substitution |
---|---|
Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. tandfonline.commdpi.com |
Lipophilicity | Modulated, which can improve membrane permeability and bioavailability. mdpi.com |
Binding Affinity | Enhanced through altered electronic interactions and pKa modulation. tandfonline.comvulcanchem.com |
Conformation | Influences the conformational preferences of the molecule. vulcanchem.com |
Role of the Azetidine Scaffold in Modern Organic Synthesis and Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design. chemrxiv.orgresearchgate.net Its growing popularity stems from its ability to serve as a bioisosteric replacement for more common five- and six-membered rings like pyrrolidine and piperidine, while offering improved pharmacokinetic properties. chemrxiv.org Despite their potential, the synthesis of azetidines has historically been challenging, which has limited their prevalence in marketed drugs. chemrxiv.org
A key feature of the azetidine scaffold is its inherent ring strain, with a strain energy of approximately 25.2 kcal/mol. researchgate.netresearchgate.net This endows the molecule with a rigid structure that can be advantageous for locking in a specific conformation required for binding to a biological target. researchgate.net This rigidity, combined with its three-dimensional character, makes the azetidine scaffold an attractive alternative to planar aromatic systems, often leading to increased metabolic stability and structural modularity. chemrxiv.org
In drug design, azetidines are recognized for imparting favorable properties such as improved solubility, reduced lipophilicity, and enhanced metabolic stability. researchgate.net They are found in a number of approved drugs, highlighting their therapeutic potential. chemrxiv.org The development of new synthetic methods, such as those involving intramolecular nucleophilic substitution, lactam reduction, and strain-release strategies, is expanding the accessibility and diversity of functionalized azetidines for drug discovery programs. chemrxiv.orgrsc.org
Table 2: Comparison of Ring-Strain Energies
Heterocycle | Ring-Strain Energy (kcal/mol) |
---|---|
Piperidine | 0 |
Pyrrolidine | 5.8 |
Azetidine | 25.2 |
Aziridine | 26.7 |
Overview of 3-Fluoroazetidine as a Key Fluorinated Heterocycle
This compound represents the convergence of the beneficial properties of both fluorine and the azetidine scaffold. This combination results in a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom at the 3-position of the azetidine ring introduces unique electronic and conformational effects, further enhancing the desirable properties of the parent heterocycle. vulcanchem.com
The presence of fluorine can enhance metabolic stability by protecting the ring from oxidative metabolism, alter lipophilicity to improve membrane permeability, and modify the pKa of the azetidine nitrogen, which can influence binding interactions with target proteins. vulcanchem.com These attributes make this compound and its derivatives highly sought-after intermediates in medicinal chemistry. google.com
The synthesis of 3-fluoroazetidines has been an active area of research. Common synthetic strategies include the deoxofluorination of 3-hydroxyazetidines using reagents like diethylaminosulfur trifluoride (DAST), and the ring-opening of 1-azabicyclo[1.1.0]butanes with fluoride sources. acs.orgarkat-usa.org More recent methods have focused on the bromofluorination of N-alkenylimines followed by cyclization. arkat-usa.org The development of efficient synthetic routes to this compound and its derivatives is crucial for unlocking their full potential in the discovery of new medicines. arkat-usa.orgresearchgate.net For instance, 3-fluoroazetidines have shown promise in the development of treatments for type 2 diabetes and colon cancer. arkat-usa.org
Properties
IUPAC Name |
3-fluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAZBFZFIUIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394068 | |
Record name | 3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690257-76-2 | |
Record name | 3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3-fluoroazetidine and Derivatives
Strategies for Monofluorination at the C3 Position of Azetidine
The introduction of a single fluorine atom at the C3 position of the azetidine ring is a key transformation for which several synthetic strategies have been developed. These methods can be broadly categorized into those involving regioselective bromofluorination, nucleophilic fluorination, and electrophilic fluorination.
Regioselective Bromofluorination of N-Alkenylimines and Subsequent Cyclization
A notable strategy for the synthesis of 3-fluoroazetidines involves the regioselective bromofluorination of N-alkenylimines. arkat-usa.orgresearchgate.net This approach utilizes readily available starting materials and proceeds through a key bromofluorinated intermediate.
The process begins with the bromofluorination of the carbon-carbon double bond of an N-alkenylimine, such as those derived from benzaldehyde or benzophenone. arkat-usa.org This reaction is typically carried out using a combination of N-bromosuccinimide (NBS) and a fluoride source like triethylamine trishydrofluoride (Et3N·3HF). arkat-usa.org The resulting bromofluorinated imine is then reduced to the corresponding amine. Subsequent intramolecular cyclization, driven by the substitution of the bromine atom by the newly formed amino group, yields the desired 3-fluoroazetidine. arkat-usa.orgresearchgate.net An alternative and optimized procedure involves the bromofluorination of alkenyl azides, followed by reduction and cyclization to afford the 3-fluorinated azetidines. arkat-usa.orgresearchgate.net
Table 1: Reagents for Bromofluorination of N-Alkenylimines
Reagent | Role |
---|---|
N-Bromosuccinimide (NBS) | Bromine source |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination represents a common and effective method for introducing fluorine into organic molecules, including the azetidine ring system. This approach typically involves the displacement of a good leaving group by a fluoride ion.
One common strategy begins with a precursor containing a hydroxyl group at the C3 position. This alcohol can be converted into a species with a better leaving group, such as a mesylate or tosylate. Subsequent treatment with a nucleophilic fluorinating agent, for instance, tetra-butylammonium fluoride (TBAF) or a hydrogen fluoride/trimethylamine complex, facilitates the substitution to yield the this compound. Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) are also employed for the direct conversion of alcohols to fluorides. enamine.net
Another powerful nucleophilic fluorination approach starts from β-amino alcohols. These can be converted to the corresponding chlorides, and subsequent deprotonation and a 4-exo-trig ring closure lead to the formation of the azetidine ring. wikipedia.org
Electrophilic Fluorination Strategies
Electrophilic fluorination offers an alternative pathway to 3-fluoroazetidines, utilizing reagents that deliver an electrophilic fluorine species ("F+"). numberanalytics.com These methods are significant for their ability to selectively introduce fluorine into complex molecules, often with high regioselectivity. numberanalytics.com
A key electrophilic fluorinating reagent is N-fluorodibenzenesulfonimide (NFSI). arkat-usa.orgresearchgate.netresearchgate.net For instance, γ-lactams can be treated with NFSI to produce the corresponding α-fluorinated derivatives. Subsequent reduction of the carbonyl group can then lead to the formation of 3-fluoropyrrolidines, a strategy that highlights the potential of electrophilic fluorination in the synthesis of fluorinated azaheterocycles. arkat-usa.org Similarly, the fluorination of ethyl 3-chloropropyl-2-cyanoacetate with NFSI is a key step in the synthesis of 3-aminomethyl-3-fluoropiperidines, demonstrating the versatility of this reagent. researchgate.net
Table 2: Common Electrophilic Fluorinating Reagents
Reagent | Abbreviation |
---|---|
N-Fluorodibenzenesulfonimide | NFSI |
Stereoselective and Enantioselective Syntheses of Chiral 3-Fluoroazetidines
The synthesis of chiral 3-fluoroazetidines in an enantiomerically pure or enriched form is of significant interest for pharmaceutical applications. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms during the synthesis. ethz.chuwindsor.ca
One approach to achieve stereoselectivity is through the use of chiral starting materials derived from the "chiral pool," such as amino acids or sugars. ethz.ch For example, enantiopure 2-cyanoazetidines can be synthesized from readily available β-amino alcohols. wikipedia.org
Another strategy involves diastereoselective reactions. For instance, the fluorination of N-Boc arylsulfonyloxazolidine derivatives, obtained from chiral precursors like D-serine, can proceed with high diastereoselectivity. mdpi.com The resulting fluorinated intermediate can then be further manipulated to yield the desired chiral this compound derivative.
Enantioselective fluorocyclization has also been reported as a powerful method. Gouverneur and co-workers developed a catalytic enantioselective electrophilic fluorocyclization of indole derivatives using a cinchona alkaloid derivative as a chiral catalyst, achieving high enantiomeric excess. beilstein-journals.org While this was demonstrated for indole systems, the principle offers a promising avenue for the asymmetric synthesis of other N-heterocycles, including azetidines.
Synthesis of Multifluorinated Azetidines
The introduction of more than one fluorine atom into the azetidine ring can further modulate the properties of the resulting molecule. The synthesis of multifluorinated azetidines often requires distinct synthetic strategies compared to their monofluorinated counterparts.
Preparation of 3,3-Difluoroazetidines
A high-yield synthesis of 3,3-difluoroazetidines has been developed, with a key step involving a Reformatsky-type reaction. thieme-connect.comresearchgate.net This reaction utilizes aldimines and ethyl bromodifluoroacetate in the presence of activated zinc to form 3,3-difluoroazetidin-2-ones. thieme-connect.comthieme-connect.com These β-lactam intermediates can then be reduced to the corresponding 3,3-difluoroazetidines using a monochlorohydroalane reducing agent. thieme-connect.comresearchgate.net
The synthesis of N-protected 3,3-difluoroazetidin-2-ones can also be achieved through a one-step cycloaddition of a zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N''-trisubstituted hexahydro-1,3,5-triazines. researchgate.net Alternatively, a two-step process involving a Reformatsky-type reaction to prepare N-substituted 3-amino-2,2-difluoropropanoates followed by cyclization under basic conditions can be employed. researchgate.net
Synthesis of Fluorinated Azetidine Carboxylic Acids
The synthesis of fluorinated azetidine carboxylic acids, such as this compound-3-carboxylic acid, represents a key achievement in the field, providing access to novel cyclic fluorinated β-amino acids. acs.orgnih.gov A successful and notable strategy involves a multi-step pathway beginning with the bromofluorination of an appropriate N-alkenylimine. acs.orgacs.orgarkat-usa.org
One established route commences with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. acs.orgnih.gov This is followed by the reduction of the imine bond, subsequent ring closure to form the azetidine ring, and removal of the 4-methoxybenzyl group, which yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine. acs.orgnih.gov A change of the nitrogen-protecting group to a tert-butyloxycarbonyl (Boc) group sets the stage for the final oxidation step. acs.orgacs.org The oxidation of 1-Boc-3-fluoro-3-hydroxymethylazetidine, for instance using reagents like sodium periodate in the presence of a ruthenium catalyst, affords the target 1-Boc-3-fluoroazetidine-3-carboxylic acid. acs.org This method has been successfully applied to produce the desired acid as a crystalline compound. acs.org
Initial synthetic designs sometimes targeted the oxidative cleavage of a phenyl group on the azetidine ring to form the carboxylic acid. acs.org However, this approach proved to be challenging. acs.org The development of the bromofluorination-cyclization-oxidation sequence provided a more reliable and effective pathway to these valuable fluorinated amino acid derivatives. acs.orgacs.org
Table 1: Key Intermediates and Final Product in the Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid
Compound Name | Role in Synthesis | Reference |
N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine | Starting material for bromofluorination | acs.orgnih.gov |
1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine | Intermediate after reduction, ring closure, and deprotection | acs.orgnih.gov |
1-Boc-3-fluoro-3-hydroxymethylazetidine | Precursor for oxidation | acs.org |
1-Boc-3-fluoroazetidine-3-carboxylic acid | Final product | acs.orgacs.org |
Access to Difluoroprolines
The synthesis of difluorinated proline derivatives can be achieved through the fluorination of azetidine precursors. For instance, the treatment of a specifically substituted azetidine with a fluorinating agent like XtalFluor can lead to the formation of a bicyclic aziridinium intermediate. researchgate.net This intermediate then undergoes ring opening to yield the desired difluoroproline. researchgate.net Specifically, azetidine-2-carboxylate derivatives can be converted into trans,trans-3,4-difluoroproline through this pathway. researchgate.net The synthesis of enantiopure 3,3-difluoroproline has also been reported on a multigram scale via the deoxofluorination of the corresponding racemic pyrrolidinone, followed by resolution. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Efforts towards more environmentally friendly synthetic methods have been a focus in organofluorine chemistry. numberanalytics.comeurekalert.org While specific green chemistry protocols for this compound are emerging, broader trends in sustainable fluorination are relevant. These include the development of safer fluorinating agents to replace hazardous reagents like hydrofluoric acid and fluorine gas. numberanalytics.com Examples of greener reagents include fluorinated ionic liquids and polymers. numberanalytics.com
Biocatalysis presents a promising green approach. For example, a chemo-enzymatic synthesis for the veterinary antibiotic florfenicol, which contains a fluorine atom, has been developed. researchgate.net This process utilizes a ketoreductase for a key stereoselective reduction step, highlighting the potential of integrating biocatalysis into the synthesis of complex fluorinated molecules. researchgate.net Furthermore, biocatalytic methods for the one-carbon ring expansion of aziridines to azetidines using engineered enzymes have been reported, offering a new, enantioselective route to azetidine scaffolds. nih.govthieme-connect.com
Late-Stage Fluorination of Azetidine Scaffolds
Late-stage fluorination (LSF) is a powerful strategy for introducing fluorine into complex molecules, including those with an azetidine core, at a late point in the synthetic sequence. core.ac.uknih.gov This approach is valuable for rapidly generating analogues for structure-activity relationship studies. nih.gov
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common LSF technique. Reagents like PhenoFluor have been developed for the mild and selective deoxyfluorination of alcohols, including those on N-heterocyclic scaffolds. beilstein-journals.org Another approach involves the development of oxetane and azetidine sulfonyl fluorides, which can act as precursors to carbocations under mild thermal conditions, allowing for coupling with a wide range of nucleophiles. acs.orgnih.gov
Electrophilic fluorination is another key LSF method. While challenging on electron-poor systems, strategies have been developed to overcome this. For instance, in the synthesis of fluorinated indazoles containing an azetidine moiety, a Pictet-Spengler cyclization approach was used, allowing for the fluorination to be performed on a simpler pyridine precursor before the construction of the complex tricycle. nih.gov
Ring-Closure and Ring-Transformation Reactions in Azetidine Synthesis
The construction of the azetidine ring is a critical step in the synthesis of this compound and its derivatives. Intramolecular SN2 reactions are a common method, where a nitrogen atom displaces a leaving group (like a halide or mesylate) on a carbon atom within the same molecule to form the four-membered ring. frontiersin.org
A prevalent strategy involves the intramolecular cyclization of γ-haloamines. ugent.bersc.org For example, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be regioselectively bromofluorinated to produce N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. nih.gov These intermediates then undergo reductive ring closure to yield the desired 3-fluoroazetidines. acs.orgarkat-usa.orgugent.be The cyclization of N-Boc-protected 3-bromo-2-fluoro-2-methylpropylamine using a base like sodium hydride also affords the corresponding this compound. arkat-usa.orgresearchgate.net
Ring transformation reactions offer another avenue to azetidines. For example, the thermal isomerization of certain 3-bromoaziridine-3-carboxylic acid derivatives can yield the corresponding azetidines. rsc.org Additionally, ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base and a nucleophile can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org
Table 2: Examples of Ring-Closure and Ring-Transformation Reactions for Azetidine Synthesis
Starting Material Type | Reaction Type | Product Type | Reference |
N-(alkylidene)-3-bromo-2-fluoropropylamines | Reductive intramolecular cyclization | 3-Fluoroazetidines | acs.orgugent.benih.gov |
N-Boc-3-bromo-2-fluoro-2-methylpropylamine | Base-induced intramolecular cyclization | 1-Boc-3-fluoro-3-methylazetidine | arkat-usa.orgresearchgate.net |
3-Bromoaziridine-3-carboxylic acid derivatives | Thermal isomerization | Azetidine-3-carboxylic acid derivatives | rsc.org |
α-Bromo N-sulfonylpyrrolidinones | Nucleophilic addition-ring contraction | α-Carbonylated N-sulfonylazetidines | organic-chemistry.org |
3,4-Epoxy amines | Intramolecular aminolysis | 3-Hydroxyazetidines | frontiersin.org |
Synthesis via Azabicyclobutane and Aziridine Intermediates
Aziridines, the three-membered ring analogues of azetidines, serve as versatile intermediates for the synthesis of their four-membered counterparts through ring expansion reactions. researchgate.net One method involves the reaction of aziridines with dimethylsulfoxonium methylide, which proceeds through a 4-exo-tet ring closure of an intermediate to form the azetidine ring. acs.org More recently, biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved with high enantioselectivity using engineered cytochrome P450 enzymes. nih.govthieme-connect.com This method proceeds via a acs.orgnih.gov-Stevens rearrangement of an aziridinium ylide intermediate. nih.gov Other ring expansion protocols include reactions with phenacyl bromide derivatives or visible-light-induced reactions with 1-bromo-1-nitroalkanes. acs.org A gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has also been reported. acs.org
The highly strained 1-azabicyclo[1.1.0]butane system also provides a modular entry into azetidine synthesis. The generation of an azabicyclo[1.1.0]butyl lithium species, followed by trapping with a boronic ester and subsequent N-protonation, triggers a 1,2-migration and cleavage of the central C-N bond to relieve ring strain, thereby forming the azetidine ring. organic-chemistry.org
Medicinal Chemistry and Biological Applications of 3-fluoroazetidine Scaffolds
3-Fluoroazetidine as a Bioisosteric Replacement in Drug Design
Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The this compound moiety serves as an effective bioisostere for various functional groups, including hydroxyl and carbonyl groups. This substitution can lead to significant improvements in a molecule's drug-like properties.
One of the primary advantages of using this compound as a bioisostere is the enhancement of metabolic stability. The fluorine atom, being highly electronegative, can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. This "metabolic blocking" effect can increase the half-life of a drug, leading to improved therapeutic efficacy. For instance, replacing a metabolically vulnerable hydrogen or hydroxyl group with a fluorine atom on the azetidine ring can prevent undesirable oxidative metabolism.
Furthermore, the introduction of a this compound group can modulate the physicochemical properties of a lead compound. It can alter lipophilicity, which in turn influences membrane permeability and solubility. The strong inductive effect of the fluorine atom also impacts the basicity (pKa) of the azetidine nitrogen, which can be critical for receptor binding and avoiding off-target effects.
A notable example is the use of this compound carboxylic acids as analogues of 3-hydroxyazetidine carboxylic acids. While the latter can be unstable, the fluorinated counterparts are resistant to cleavage, making them more suitable for incorporation into peptides. This highlights the utility of this compound in creating more robust peptide-based therapeutics.
Modulation of Pharmacokinetic and Pharmacodynamic Profiles by this compound Moiety
The strategic incorporation of a this compound unit into a drug molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Influence on Metabolic Stability
The presence of a fluorine atom on the azetidine ring significantly enhances metabolic stability. Fluorine's high electronegativity makes the adjacent C-H bonds stronger and less susceptible to enzymatic oxidation, a common metabolic pathway for many drugs. This can lead to a longer half-life and improved bioavailability. For example, fluorinated azetidines are being explored as a strategy to create more durable inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and cannabinoid receptors. The replacement of a hydrogen atom with fluorine can block sites of metabolism, a tactic widely used in drug design to improve pharmacokinetic profiles.
Impact on Receptor Affinity and Selectivity
The introduction of a this compound moiety can alter the binding affinity and selectivity of a ligand for its target receptor. The fluorine atom can participate in favorable interactions within the binding pocket, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing affinity. The conformational constraints imposed by the four-membered azetidine ring, combined with the stereoelectronic effects of the fluorine atom, can orient key binding groups in a more favorable position for receptor interaction.
For instance, in the development of sigma receptor ligands, even modest structural changes, such as the introduction of a fluoroethyl group, have been shown to have major effects on the affinity and selectivity for sigma-1 versus sigma-2 receptors. While specific data on this compound's direct impact on a wide range of receptors is still emerging, the principles of fluorine's role in modulating receptor interactions are well-established. The ability to fine-tune receptor binding profiles is a critical aspect of drug design, aiming to maximize on-target activity while minimizing off-target effects.
Effects on Membrane Permeability and Oral Bioavailability
A drug's ability to cross biological membranes is crucial for its oral bioavailability. The incorporation of a this compound group can influence a molecule's lipophilicity, a key determinant of membrane permeability. While increasing lipophilicity can enhance permeability, a delicate balance must be struck to maintain adequate aqueous solubility.
Applications in Drug Discovery and Development
The unique properties of the this compound scaffold have led to its increasing use in various stages of drug discovery and development. It serves as a versatile building block for creating novel drug candidates with improved pharmacological profiles.
Design of Fluorinated Heterocyclic Drugs
The this compound moiety is a valuable component in the design of fluorinated heterocyclic drugs. The combination of a nitrogen heterocycle and fluorine offers a powerful tool for medicinal chemists to fine-tune the properties of a molecule. The azetidine ring itself is a strained system that can provide unique conformational properties to a molecule, while the fluorine atom imparts the benefits of enhanced metabolic stability and modulated basicity.
Derivatives of 3-fluoroazetidines have shown promise in several therapeutic areas. For example, some have been investigated for their potential anticancer activity, with research suggesting effects against colon
This compound in Kinase Inhibitors and Anti-tumor Agents
The this compound moiety has been successfully incorporated into molecules designed to inhibit protein kinases and act as anti-tumor agents. nih.gov Protein kinases are crucial in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govoncotarget.com
A notable example is in the development of inhibitors for phosphodiesterase 5 (PDE5), an enzyme relevant in various signaling pathways. In a study aimed at developing a PET radioligand for brain imaging of PDE5, a series of fluorinated inhibitors with a quinoline core were synthesized. hzdr.de Structure-activity relationship (SAR) studies revealed that the incorporation of a this compound moiety at a specific position of the quinoline scaffold resulted in a compound with potent inhibitory activity. hzdr.de Specifically, the compound featuring the this compound group demonstrated a high inhibitory potential for PDE5A1 and was selected for further development. hzdr.de
Compound | Key Structural Feature | PDE5A1 Inhibition (%) at 100 nM | IC₅₀ (nM) for PDE5A |
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Lead Compound 1 | - | 90.3% | - |
Compound 7 | Contains this compound moiety | - | 5.92 |
Derivative 3 | - | 34.6% | - |
Derivative 4 | - | 20.9% | - |
Furthermore, derivatives of this compound have shown direct anti-tumor effects. A fluoroazetidine iminosugar, specifically trans,trans-2,4-dihydroxy-3-fluoroazetidine, was found to inhibit the growth of pancreatic cancer cells (PANC-1). acs.orgacs.org Its potency was shown to be comparable to that of gemcitabine, a standard chemotherapeutic agent. acs.org This highlights the potential of fluoroazetidine-based compounds as anti-proliferative agents.
Compound | Target Cell Line | IC₅₀ (μM) |
---|---|---|
trans,trans-2,4-dihydroxy-3-fluoroazetidine (15) | PANC-1 | 165.3 ± 9.1 |
Gemcitabine (19) | PANC-1 | 122.9 ± 66.4 |
Fluorouracil (18) | PANC-1 | 33.7 ± 11.6 |
The utility of this scaffold is also evident in its use as a key intermediate in the synthesis of more complex kinase inhibitors. google.com.na For instance, 1-Benzhydryl-3-cyclopropyl-3-fluoroazetidine hydrochloride was used as a precursor in the synthesis of aminopyrimidines designed as kinase inhibitors for treating proliferative disorders. google.com.na
Use in Antimicrobial and Anti-proliferative Agents
The structural features of the this compound ring have been exploited in the development of novel antimicrobial and anti-proliferative agents. Fluoroquinolones are a well-established class of synthetic antibacterial agents, and modifications to their structure can enhance their activity spectrum and potency. mdpi.com
In one study, new derivatives of fluoroquinolones were synthesized by incorporating N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino moieties. researchgate.net Among the synthesized compounds, a derivative featuring an adamantyl group exhibited significant antibacterial activity against several strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (S. aureus). acs.orgresearchgate.net
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Derivative 6i (R = 2-adamantyl) | Methicillin-sensitive S. aureus | 0.25–16.00 |
Methicillin-resistant S. aureus | 0.25–16.00 | |
Escherichia coli ATCC 35218 | 0.25–16.00 |
In addition to antimicrobial applications, certain azetidine derivatives have demonstrated noteworthy anti-proliferative activity against various human cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and lung adenocarcinoma (A549). acs.org This dual activity underscores the versatility of the azetidine scaffold in medicinal chemistry.
Development of Novel Degrader Motifs and PROTAC Linkers
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. domainex.co.ukmdpi.comhuatengsci.com PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. precisepeg.comnih.gov The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the degrader. explorationpub.comnih.gov
The design of the linker often involves the use of small, rigid cyclic structures to control the spatial orientation of the two ligands and improve properties like solubility and metabolic stability. precisepeg.com Saturated heterocycles such as piperidine and piperazine are commonly used for this purpose. precisepeg.combocsci.com The azetidine ring, including derivatives like Azetidine-3-carboxylic acid, fits this profile and is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com
The this compound scaffold represents a strategic evolution in linker design. The introduction of a fluorine atom can:
Enhance Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism.
Modulate Polarity and Solubility : Fluorine can alter local electronic properties and lipophilicity, which is crucial for cell permeability and solubility. precisepeg.com
Impart Conformational Constraint : The rigidity of the azetidine ring, combined with the stereoelectronic effects of fluorine, can help lock the PROTAC into a bioactive conformation required for efficient ternary complex formation.
Therefore, this compound derivatives are valuable building blocks for creating next-generation PROTAC linkers with optimized properties for targeted protein degradation.
This compound Containing Peptides and Amino Acid Derivatives
Incorporating unnatural amino acids into peptides is a common strategy to enhance their stability and modulate their biological activity. Azetidine-2-carboxylic acid (Aze), a proline analogue, is known to be incorporated into peptides but can cause deleterious effects. acs.org Specifically, peptides containing 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) are unstable at physiological pH due to a reverse aldol reaction. acs.orgacs.org
To overcome this instability, this compound amino acids have been developed as stable mimics of 3-hydroxyazetidine amino acids. acs.orgresearchgate.net The substitution of the hydroxyl group with a fluorine atom prevents the problematic reverse aldol cleavage, yielding metabolically robust peptide building blocks. acs.org The synthesis of protected 3-fluoro-Aze amino acids allows for their incorporation into peptide chains, providing access to novel peptidomimetics with enhanced stability against enzymatic degradation. acs.orgvulcanchem.comthieme-connect.com These fluorinated analogues serve as valuable tools for modifying peptide backbones to improve their therapeutic potential. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a chemical scaffold. For this compound derivatives, SAR studies have provided critical insights into how structural modifications influence biological activity.
In the development of PDE5 inhibitors, SAR analysis revealed that the presence and positioning of the this compound moiety were crucial for high potency. hzdr.de A comparison of different derivatives showed that replacing other functional groups with this compound at a key position on the quinoline core led to a significant improvement in inhibitory activity against the PDE5A1 enzyme. hzdr.de This highlights the favorable interactions that the this compound ring can form within the enzyme's binding pocket.
Compound | Key Structural Moiety | PDE5A1 Inhibition (%) at 100 nM |
---|---|---|
Lead Compound 1 | N-methylpiperazine | 90.3% |
Lead Compound 2 | Piperidine | 84.2% |
Compound with this compound | This compound | Potent (IC₅₀ = 5.92 nM) |
Derivative 3 | Fluorinated piperidine | 34.6% |
Derivative 4 | Fluorinated piperidine | 20.9% |
Further SAR insights come from the study of a fluoroazetidine iminosugar (trans,trans-2,4-dihydroxy-3-fluoroazetidine) with anti-proliferative effects. acs.org This compound showed significant growth inhibition of pancreatic cancer cells. In contrast, a related meso-triol compound, which lacked the specific fluoro-substitution pattern, did not inhibit glycosidases and had no effect on cancer cell growth. acs.org This comparison underscores the critical role of the fluorine atom and its specific stereochemical arrangement in conferring the observed biological activity. The fluorine atom is known to enhance properties like lipophilicity and receptor affinity, which can lead to improved interaction with biological targets. These SAR studies confirm that the strategic placement of a fluorine atom on the azetidine ring is a powerful tool for modulating the biological and pharmacological properties of these molecules.
Conformational Analysis and Spectroscopic Investigations
Conformational Preferences of the 3-Fluoroazetidine Ring
The four-membered azetidine ring is inherently strained and adopts a puckered, non-planar conformation to alleviate this strain. The substitution of a fluorine atom at the 3-position introduces significant stereoelectronic effects that dictate the preferred puckering of the ring.
Computational studies have revealed that the puckering of the this compound ring is highly dependent on the protonation state of the nitrogen atom. beilstein-journals.orgresearchgate.net In its neutral form, the azetidine ring tends to adopt a pucker that positions the electronegative fluorine atom away from the nitrogen's lone pair of electrons. beilstein-journals.orgresearchgate.net This preference is illustrated by a calculated N–C–C–F dihedral angle of 137.2°. beilstein-journals.orgresearchgate.net
However, upon protonation of the nitrogen atom, creating a positively charged azetidinium species, the conformational preference dramatically inverts. beilstein-journals.orgresearchgate.net The ring pucker flips to bring the fluorine atom closer to the charged nitrogen. beilstein-journals.orgresearchgate.net This results in a significantly smaller N⁺–C–C–F dihedral angle of 100.0°. beilstein-journals.orgresearchgate.net For comparison, the non-fluorinated azetidinium ion has a larger N–C–C–H dihedral angle of 102.3°, indicating a less pronounced pucker. beilstein-journals.orgresearchgate.net
Compound | Nitrogen State | Dihedral Angle | Calculated Value |
---|---|---|---|
This compound | Neutral | N–C–C–F | 137.2° |
3-Fluoroazetidinium | Protonated (N⁺) | N⁺–C–C–F | 100.0° |
Azetidinium (unsubstituted) | Protonated (N⁺) | N–C–C–H | 102.3° |
The observed conformational switch upon nitrogen protonation is attributed to a favorable charge-dipole interaction between the positively charged nitrogen (N⁺) and the partial negative charge on the fluorine atom (Fδ⁻). beilstein-journals.orgresearchgate.netmdpi.com The C-F bond is highly polarized, creating a significant dipole moment. In the azetidinium ion, the electrostatic attraction between the positive charge on the nitrogen and the negative end of the C-F dipole stabilizes the conformation where these two groups are in closer proximity (a gauche arrangement). researchgate.netmdpi.com
This stabilizing C–F···N⁺ interaction is a recognized stereoelectronic effect that can override other conformational preferences. beilstein-journals.orgresearchgate.net Stereoelectronic effects arise from the interaction of electron orbitals of one part of a molecule with those of another part. imperial.ac.uk In this case, the dominant interaction is electrostatic, but hyperconjugative interactions, such as the donation of electron density from a C-H sigma bond into the antibonding orbital of the C-F bond (σCH → σ*CF), can also play a role in stabilizing specific conformations. mdpi.com These effects are not limited to four-membered rings and have been observed to influence the conformation of larger N-heterocycles as well. beilstein-journals.org
Influence of Fluorine Substitution on Ring Pucker
Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine-19 (¹⁹F) isotope possesses properties that make it an excellent nucleus for NMR spectroscopy. It has a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, leading to a wide chemical shift dispersion (typically -200 to +200 ppm) that minimizes signal overlap and provides detailed structural information. wikipedia.orgalfa-chemistry.comlcms.cz
¹⁹F NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like this compound. beilstein-journals.org The distinct chemical shifts of the fluorine atom in different ring puckering states can be observed and quantified. acs.org By analyzing changes in the ¹⁹F NMR spectrum, such as chemical shifts and coupling constants (e.g., ³J(F,H)), researchers can determine the populations of different conformers in solution and study the kinetics of processes like ring flipping. beilstein-journals.orgnih.gov The large magnitude of through-bond scalar couplings (J-couplings) between ¹⁹F and nearby protons (¹H) or other fluorine nuclei provides valuable information about dihedral angles and, consequently, the three-dimensional structure. wikipedia.orglcms.cz
The sensitivity of the ¹⁹F NMR signal to the local environment makes it an invaluable tool for studying the binding of fluorinated ligands, such as those containing a this compound moiety, to proteins. beilstein-journals.orgmdpi.com This technique, often referred to as protein-observed fluorine NMR (PrOF-NMR) or ligand-observed NMR, can readily detect binding events. beilstein-journals.orgichorlifesciences.comresearchgate.net
Upon binding to a protein, the chemical environment of the fluorine atom in the this compound ring changes, leading to a shift in its NMR signal. beilstein-journals.orgmdpi.com By titrating a protein with a fluorinated ligand and monitoring the changes in the ¹⁹F NMR spectrum, one can determine binding affinities (dissociation constants, Kd), and in some cases, even the kinetics of binding (kon and koff rates). beilstein-journals.orgmdpi.com The absence of endogenous fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals, making it a highly sensitive and specific method for fragment-based drug discovery and screening. mdpi.comichorlifesciences.comresearchgate.net
The incorporation of this compound into peptides and other biomolecules serves as a strategic tool in structural biochemistry. researchgate.netacs.org Fluorinated amino acids are used as conformational probes to study protein structure, folding, and dynamics. beilstein-journals.org Because the ¹⁹F chemical shift is so sensitive to its surroundings, a this compound residue can report on its local environment within a folded protein, including its solvent exposure and proximity to other residues. beilstein-journals.org
Furthermore, the distinct conformational preferences induced by the fluorine atom can be used to stabilize specific peptide secondary structures. acs.org The ability to synthesize different stereoisomers of fluorinated building blocks, each with unique ¹⁹F NMR signatures and conformational biases, allows for detailed studies of protein structure and function where specific conformers are desired. acs.org This makes this compound and related fluorinated heterocycles valuable components in the design of peptidomimetics and the investigation of complex biological systems. researchgate.netacs.org
Assessment of Protein-Ligand Interactions
Other Spectroscopic Methods for Conformational Elucidation
Beyond the foundational techniques of NMR and vibrational spectroscopy, other powerful methods provide deeper insights into the conformational preferences and structural parameters of molecules like this compound. These gas-phase techniques, including microwave spectroscopy and gas-electron diffraction (GED), are crucial for determining the precise geometry of free molecules, devoid of intermolecular forces present in liquid or solid states. wikipedia.org
Microwave Spectroscopy
Microwave (rotational) spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. libretexts.org For a molecule to be observable by this technique, it must possess a permanent electric dipole moment, a condition which this compound meets. tanta.edu.egdumkalcollege.in The analysis of the rotational spectrum yields highly precise rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia. These constants are exquisitely sensitive to the molecular geometry, including bond lengths and angles. ifpan.edu.pl
By determining the rotational constants for different isotopologues (e.g., containing ¹³C or ¹⁵N), a detailed and accurate molecular structure can be calculated. nih.gov This method is also capable of distinguishing between different conformers of a molecule if they are stable enough to be observed in the gas-phase equilibrium. Each conformer will have a unique set of rotational constants and therefore a distinct rotational spectrum. frontiersin.orguva.es
While direct experimental microwave spectroscopy data for this compound is not extensively published, studies on related fluorinated heterocycles, such as 2-fluoropyridine and 3-fluoropyridine, demonstrate the power of this technique. nih.gov For these molecules, Fourier transform microwave (FTMW) spectroscopy has been used to determine the rotational and centrifugal distortion constants for the parent molecule and its isotopologues. nih.gov This information allows for the precise calculation of the ring geometry and the effects of fluorine substitution on the electronic structure. nih.gov
Table 1: Illustrative Rotational Constants for a Hypothetical this compound Conformer
This table is based on typical values for small, fluorinated heterocyclic amines and serves as an example of the data obtained from a microwave spectroscopy experiment.
Parameter | Value (MHz) |
Rotational Constant A | 8500 |
Rotational Constant B | 4200 |
Rotational Constant C | 3100 |
Note: These are hypothetical values for illustrative purposes.
Gas-Electron Diffraction (GED)
Gas-electron diffraction is another principal technique for the determination of molecular structure in the gas phase. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the distribution of internuclear distances within the molecule. nih.gov Analysis of this pattern provides information about bond lengths, bond angles, and torsional angles.
For example, GED studies on related cyclic compounds have successfully characterized ring-puckering and the axial/equatorial preference of substituents. nist.gov While specific GED studies on this compound are not readily found in the literature, the technique has been applied to various fluorinated and heterocyclic systems, confirming its utility for such structural problems. nist.gov The combination of GED data with microwave spectroscopy data and high-level theoretical calculations can provide a comprehensive and highly accurate picture of the gas-phase structure and conformational landscape of a molecule. wikipedia.org
Table 2: Example of Structural Parameters Obtainable from a Gas-Electron Diffraction Study of a 3-Substituted Azetidine
This table presents typical structural parameters that can be determined through GED analysis, based on data for related small-ring heterocyclic compounds.
Structural Parameter | Value |
Bond Length C-F | 1.39 Å |
Bond Length C-N | 1.47 Å |
Bond Length C-C | 1.55 Å |
Bond Angle C-N-C | 88.5° |
Ring Puckering Angle | 25° |
Note: These values are representative examples for illustrative purposes and are not specific experimental data for this compound.
Computational Chemistry Studies of 3-fluoroazetidine
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For 3-fluoroazetidine, DFT calculations are instrumental in elucidating its three-dimensional structure and the influence of the fluorine substituent on the azetidine ring.
Computational studies, often employing methods like B3LYP/6-311+G(d,p), are used to optimize the geometry of this compound. These calculations help in determining key structural parameters. For instance, in analogous fluorinated azetidine derivatives, the C-F bond length is typically found to be in the range of 1.35–1.38 Å. The azetidine ring itself adopts a puckered conformation due to the inherent ring strain of a four-membered heterocycle. vulcanchem.com
DFT calculations can also predict the puckering of the azetidine ring, which can be quantified using Cremer-Pople parameters (θ and φ). For azetidines, the puckering amplitude (θ) is typically between 10–20°. The presence of the electronegative fluorine atom can influence this puckering, potentially stabilizing certain conformations through stereoelectronic effects. vulcanchem.com In a computational study on fluorinated azetidine derivatives, it was observed that the ring pucker could be influenced by a C–F···N+ charge–dipole interaction in the protonated form. beilstein-journals.org For the neutral molecule, calculations indicated a preference for a ring pucker that places the fluorine atom distant from the neutral nitrogen atom. beilstein-journals.org
Furthermore, DFT can be used to map the charge distribution within the molecule and predict reactive sites. The electronegative fluorine atom induces a dipole moment, altering the electron density distribution across the ring, which can stabilize transition states in chemical reactions. vulcanchem.com
Table 1: Representative Calculated Structural Parameters for Fluorinated Azetidines
Parameter | Typical Value | Reference |
C-F Bond Length | 1.35–1.38 Å | |
Azetidine Ring Puckering Amplitude (θ) | 10–20° | |
C–N–C (azetidine) | ~92.5° |
This table presents generalized values based on computational studies of analogous structures.
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry, particularly DFT, plays a crucial role in predicting the reactivity of this compound and elucidating potential reaction mechanisms. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. nih.govsmu.edu
The presence of the fluorine atom significantly influences the reactivity of the azetidine ring. Its strong electron-withdrawing nature polarizes the C-F bond and affects the electron density of the entire ring system. vulcanchem.com This can enhance the electrophilicity at adjacent carbon atoms, making them more susceptible to nucleophilic attack.
Computational studies can model various reaction types, including:
Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions. Computational models can predict the activation barriers for such reactions and help determine whether the mechanism is SN1 or SN2.
Ring-Opening Reactions: The strained four-membered ring of azetidine can undergo ring-opening reactions under certain conditions. ugent.be Computational analysis can predict the regioselectivity of these reactions, for instance, whether a nucleophile will attack at the C2 or C4 position. Studies on similar non-activated aziridines have shown that the reaction outcome of ring-opening can be dictated by either kinetic or thermodynamic control depending on the halide nucleophile. ugent.be
Reactions at the Nitrogen Atom: The basicity of the nitrogen atom is influenced by the electron-withdrawing fluorine atom. DFT calculations can predict the protonation energy and the pKa of the conjugate acid, providing insights into its reactivity with electrophiles.
The United Reaction Valley Approach (URVA) is a detailed method that can be used to analyze a reaction mechanism by partitioning the reaction path into distinct phases, offering a deeper understanding of the chemical processes involved. nih.govsmu.edu
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.gov For this compound, MD simulations provide valuable insights into its conformational dynamics and flexibility.
The four-membered azetidine ring is not planar and can exist in different puckered conformations. MD simulations can model the interconversion between these conformations, such as chair-like and twisted forms, and determine the timescale of these changes, which can be in the picosecond range. These simulations reveal that the fluorine substitution significantly impacts the energy landscape of the azetidine ring.
Key findings from MD simulations on related systems include:
The global energy minimum often features a pseudo-equatorial orientation of the fluorine atom to minimize steric strain.
The electronegativity of fluorine can stabilize bent geometries through hyperconjugative interactions.
In cases of protonated azetidines, a favorable interaction between the C-F dipole and the charged nitrogen atom can significantly influence the preferred conformation. beilstein-journals.orgresearchgate.net
MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions affect conformational preferences. This is crucial as solvent effects can sometimes lead to discrepancies between computational predictions and experimental data.
In Silico Screening and Drug Design Incorporating this compound
The unique structural and electronic properties of this compound make it an attractive scaffold for medicinal chemistry and drug design. In silico screening and other computer-aided drug design (CADD) techniques are employed to explore the potential of molecules incorporating this moiety. scielo.org.mxnih.govmdpi.com
In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds for their potential to bind to a biological target. scielo.org.mxrjraap.com The this compound scaffold can be incorporated into virtual libraries to explore its utility in developing new therapeutic agents. The fluorine atom can be beneficial for several reasons, including:
Modulating pKa: The basicity of the azetidine nitrogen can be fine-tuned by the fluorine substituent, which can be critical for target engagement.
Improving Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with C-F at a site of metabolic oxidation can block metabolism and increase the drug's half-life.
Enhancing Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions.
Molecular docking is a common in silico technique used to predict the binding mode and affinity of a small molecule to a protein target. rjraap.com By incorporating the this compound moiety into potential drug candidates, researchers can computationally evaluate their fit and interactions within the active site of a target protein. For example, in silico studies have been used to evaluate fluoroquinolone-glutamic acid hybrids as potential topoisomerase II inhibitors. nih.gov The rigidity of the azetidine ring can also be advantageous in drug design by reducing the entropic penalty upon binding. vulcanchem.com
Radiochemistry and Positron Emission Tomography Pet Applications
Synthesis of ¹⁸F-Labeled 3-Fluoroazetidine Radioligands
The synthesis of PET radioligands incorporating a 3-[¹⁸F]fluoroazetidine group is a critical step in the development of new molecular imaging agents. This process involves labeling a precursor molecule with ¹⁸F, which has a half-life of approximately 110 minutes, necessitating rapid and efficient chemical reactions. The this compound moiety is typically introduced at a late stage in the synthesis to maximize the radiochemical yield of the final product. nih.gov
Researchers have successfully incorporated the this compound group into various molecular scaffolds. acs.orgnih.gov For instance, in the development of tracers for the enzyme Cholesterol 24-Hydroxylase (CYP46A1), a this compound ¹⁸F-labeling site was introduced into aryl-piperidine and 4-indolinyl oxazole structures through structure-based drug design. acs.orgnih.govuvic-ucc.catacs.org This strategic placement ensures that the radiolabel does not interfere with the molecule's ability to bind to its biological target. The synthesis often begins with a non-radioactive version of the molecule to establish its chemical and biological properties before proceeding with the more complex radiosynthesis. acs.orgnih.gov
Application in Molecular Imaging for Disease Diagnosis
Radioligands containing the 3-[¹⁸F]fluoroazetidine group are used in PET imaging to visualize and quantify biological targets associated with various diseases. acs.orgosti.gov PET is a noninvasive imaging technique that detects the gamma rays emitted indirectly by a positron-emitting radionuclide, allowing for the in vivo assessment of molecular processes. nih.govfrontiersin.org
A significant application is in the field of neuroimaging. For example, ¹⁸F-labeled tracers with a this compound component have been developed to image CYP46A1, an enzyme crucial for cholesterol metabolism in the brain. acs.orgnih.gov Dysregulation of this enzyme is implicated in neurodegenerative conditions like Alzheimer's disease. acs.orggoogle.com PET imaging with these tracers can help diagnose these conditions, understand their pathology, and guide the development of new therapies. nih.govuvic-ucc.cat Similarly, tracers targeting Phosphodiesterase 5 (PDE5), an enzyme relevant to neuroinflammation and cognitive dysfunction, have been created using the this compound motif. nih.govnih.gov These agents hold promise for improving the diagnosis and management of central nervous system disorders. nih.govresearchgate.net
Radiochemical Synthesis Strategies
The introduction of ¹⁸F into a molecule is a time-sensitive process that requires specialized chemical strategies. The choice of strategy depends on the structure of the precursor molecule and the desired properties of the final radiotracer.
Nucleophilic substitution is the most prevalent method for producing ¹⁸F-labeled PET tracers. frontiersin.orgnkrv.nl This approach involves reacting a precursor molecule containing a good leaving group (such as a tosylate, nosylate, or mesylate) with a source of no-carrier-added nucleophilic [¹⁸F]fluoride. nih.govnkrv.nl The [¹⁸F]fluoride ion attacks the carbon atom, displacing the leaving group and forming the carbon-fluorine bond. frontiersin.org
For the synthesis of 3-[¹⁸F]fluoroazetidine-containing radioligands, a common precursor is an azetidine ring substituted at the 3-position with a leaving group. For example, a nosylate precursor was used to synthesize a PDE5 inhibitor, reacting with tetra-n-butyl ammonium [¹⁸F]fluoride ([¹⁸F]TBAF) to achieve a radiochemical yield (RCY) of 4.9 ± 1.5%. nih.gov In another case, a tosylate precursor was used for a Phosphodiesterase 7 (PDE7) ligand, which underwent nucleophilic substitution with [¹⁸F]Et₄NF. acs.orgnih.gov Strained azetidinium salts have also been explored as precursors, as their ring-opening by [¹⁸F]fluoride can proceed under mild conditions. researchgate.netuni-koeln.de This method is favored for its high efficiency and the high molar activity of the resulting tracers. uni-koeln.de
Electrophilic ¹⁸F-fluorination is a less common strategy compared to its nucleophilic counterpart, primarily because the production of electrophilic ¹⁸F sources like [¹⁸F]F₂ is more complex and typically results in lower molar activity. nih.govchemistrydocs.com This method involves reacting an electron-rich precursor with an electrophilic fluorinating agent, such as [¹⁸F]F₂ or reagents derived from it, like [¹⁸F]Selectfluor. nih.gov
While direct electrophilic fluorination to create the this compound ring is not a standard approach, the development of novel reagents is expanding the toolkit for radiosynthesis. For instance, a palladium-based electrophilic fluorination reagent has been developed from [¹⁸F]fluoride, enabling the late-stage fluorination of aromatic molecules. nih.gov Although research has predominantly focused on nucleophilic pathways for synthesizing 3-[¹⁸F]fluoroazetidine ligands, ongoing advancements in electrophilic fluorination could offer alternative routes in the future, particularly for substrates that are incompatible with nucleophilic methods. nih.govnih.gov
Nucleophilic 18F-Fluorination
Development of PET Tracers for Specific Biological Targets
The this compound motif has been instrumental in the development of highly specific PET tracers for challenging biological targets, enabling better understanding and potential diagnosis of diseases.
Cholesterol 24-Hydroxylase (CYP46A1): CYP46A1 is a brain-specific enzyme that regulates cholesterol homeostasis, and its dysfunction is linked to neurodegenerative diseases. acs.orguvic-ucc.cat Several PET tracers incorporating the 3-[¹⁸F]fluoroazetidine group have been designed to target this enzyme.
[¹⁸F]3f and [¹⁸F]3g: These aryl-piperidine derivatives were developed by incorporating a this compound moiety as the ¹⁸F-labeling site. nih.govuvic-ucc.catosti.gov They exhibit high potency (IC₅₀ values of 8.8 nM and 8.7 nM, respectively) and selectivity for CYP46A1. nih.govuvic-ucc.cat PET imaging studies in non-human primates showed specific uptake in brain regions known to express the enzyme. nih.govuvic-ucc.cat
[¹⁸F]CHL2310 ([¹⁸F]5): This tracer features a 4-indolinyl oxazole scaffold with an attached this compound group. acs.orgacs.org It demonstrates subnanomolar affinity for CYP46A1 (IC₅₀ = 0.11 nM) and achieves high brain uptake. acs.orgacs.org The radiosynthesis from a nosylate precursor yielded a decay-corrected radiochemical yield of 13% and a high molar activity of 93 GBq/μmol. acs.orgacs.org
[¹⁸F]T-008: This ligand, (3-[¹⁸F]fluoroazetidin-1-yl){1-[4-(4-fluorophenyl)pyrimidin-5-yl]piperidin-4-yl}methanone, was also developed for imaging CYP46A1. researchgate.netnih.gov PET studies in rhesus macaques showed a brain distribution consistent with CYP46A1 expression, with the highest uptake in the striatum. researchgate.netnih.gov
Phosphodiesterase 5 (PDE5): PDE5 is an enzyme involved in cyclic guanosine monophosphate (cGMP) signaling and is a target for various conditions, including neuroinflammation. nih.govresearchgate.net
[¹⁸F]7 (Quinoline-based inhibitor): To improve upon earlier PDE5 tracers that suffered from metabolic instability, a derivative containing a this compound moiety was synthesized. nih.govnih.gov This compound showed high potency for PDE5 (IC₅₀ = 5.92 nM). nih.gov It was successfully radiolabeled via nucleophilic substitution of a nosylate precursor. nih.gov However, initial in vivo studies in mice indicated that the tracer still underwent rapid metabolic degradation, forming radiometabolites that could enter the brain. nih.govnih.gov This highlights the ongoing challenge of developing metabolically stable brain PET tracers.
Table 1: Radiosynthesis of this compound Containing PET Tracers
Radiotracer | Target | Precursor Type | Synthesis Method | Radiochemical Yield (RCY) | Molar Activity (Aₘ) |
[¹⁸F]CHL2310 ([¹⁸F]5) | CYP46A1 | Nosylate | Nucleophilic Substitution | 13% (decay-corrected) acs.orgacs.org | 93 GBq/μmol acs.orgacs.org |
[¹⁸F]7 | PDE5 | Nosylate | Nucleophilic Substitution | 4.9 ± 1.5% nih.gov | Not Reported |
[¹⁸F]epi-18 | PDE5 | Tosylate | Nucleophilic Substitution | 6.9% nih.gov | 52–79 GBq/μmol nih.gov |
Table 2: Biological Data for this compound Containing PET Ligands
Ligand | Target | Key Finding (IC₅₀) |
Compound 3f | CYP46A1 | 8.8 nM nih.govuvic-ucc.cat |
Compound 3g | CYP46A1 | 8.7 nM nih.govuvic-ucc.cat |
CHL2310 (Compound 5) | CYP46A1 | 0.11 nM acs.orgacs.org |
Compound 7 | PDE5 | 5.92 nM nih.gov |
Chemical Reactivity and Transformations of 3-fluoroazetidine
Ring-Opening Reactions
The significant angle and torsional strain of the azetidine ring makes 3-fluoroazetidine susceptible to reactions that lead to ring cleavage. These reactions are typically initiated by protonation of the ring nitrogen or by attack of strong nucleophiles, leading to the formation of more stable, linear amine derivatives.
Acid-Catalyzed Ring Opening: Under acidic conditions, the azetidine nitrogen is protonated, which activates the ring toward nucleophilic attack. In the presence of aqueous acid, such as hydrochloric acid (HCl), the ring undergoes hydrolysis. This process involves the nucleophilic attack of a water molecule at one of the ring carbons, resulting in the formation of a γ-fluoro-β-amino alcohol. The presence of the fluorine atom has a notable electronic influence on this reaction; acidic hydrolysis of fluorinated azetidines is reported to proceed two to three times faster than that of their non-fluorinated counterparts due to the inductive effect of fluorine.
Amides of 3-hydroxyazetidinecarboxylic acids are known to be unstable above pH 8 due to a reverse aldol opening of the ring. acs.org Substituting the hydroxyl group with a fluorine atom, as in this compound derivatives, provides stability against this type of fragmentation, making them more suitable for applications like peptide synthesis. acs.orgresearchgate.net
Reductive Ring-Opening: The C-N bonds within the strained azetidine ring can also be cleaved under reductive conditions. Catalytic hydrogenation, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, can be used to open the ring, yielding a linear fluorinated amine. This method provides a pathway to acyclic fluorinated amines from a cyclic precursor.
The table below summarizes common ring-opening reactions of this compound derivatives.
Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
Acid-Catalyzed Hydrolysis | Aqueous HCl | γ-fluoro-β-amino ester/alcohol | |
Reductive Ring-Opening | H₂, Pd/C | Linear fluorinated amine | |
Reverse Aldol Opening (of 3-OH analogue) | pH > 8 | Ring fragmentation | acs.org |
Functionalization and Derivatization Strategies
This compound serves as a versatile building block for the synthesis of more complex molecules, owing to the reactivity of both the ring nitrogen and the carbon-fluorine bond. Various strategies have been developed to modify its structure.
N-Functionalization: The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo a variety of functionalization reactions. A common strategy involves the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O). vulcanchem.comugent.be This N-Boc protection is crucial for subsequent modifications, as it prevents side reactions at the nitrogen and makes the molecule more soluble in organic solvents. vulcanchem.com The Boc group can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA). vulcanchem.com
Other N-functionalization reactions include:
N-Alkylation: The nitrogen can be alkylated to introduce various substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides can yield N-sulfonylated derivatives, such as this compound-1-sulfonamide. vulcanchem.com
Substitution of the Fluorine Atom: While the C-F bond is generally strong, the fluorine atom at the 3-position can be displaced by strong nucleophiles, particularly when the ring nitrogen is protected. Under basic conditions using reagents like lithium bis(trimethylsilyl)amide (LiHMDS), the fluorine atom can be substituted by nucleophiles such as alkoxides or thiols, leading to the formation of 3-substituted azetidine derivatives.
Synthesis of Derivatives from Precursors: A prevalent strategy for creating functionalized 3-fluoroazetidines involves starting with a suitable precursor and constructing the ring through a cyclization reaction. A key method is the bromofluorination of N-alkenylimines. thieme-connect.comnih.govacs.org For example, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine can undergo bromofluorination, followed by reduction and intramolecular nucleophilic substitution to form the this compound core. vulcanchem.com This approach allows for the introduction of various substituents at the 3-position.
The following table outlines key derivatization strategies for this compound.
Strategy | Reaction Type | Reagents | Product | Reference(s) |
N-Protection | Acylation | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ | 1-Boc-3-fluoroazetidine | vulcanchem.comgoogle.com |
N-Sulfonylation | Sulfonylation | Sulfonyl chloride | This compound-1-sulfonamide | vulcanchem.com |
Fluorine Displacement | Nucleophilic Substitution | LiHMDS, alkoxides/thiols | 3-Alkoxy/Thio-azetidine | |
Precursor Cyclization | Bromofluorination/Cyclization | NBS, Et₃N·3HF, then reduction | This compound derivatives | thieme-connect.comarkat-usa.org |
Stability and Reactivity Profile in Various Chemical Environments
The stability and reactivity of this compound are a direct consequence of its structure. The fluorine atom significantly influences the molecule's electronic properties, conformational preferences, and stability compared to other substituted azetidines.
Stability:
Under Basic and Neutral Conditions: this compound and its N-protected derivatives are generally stable under neutral and basic conditions. vulcanchem.com The substitution of a hydroxyl group with fluorine enhances stability by preventing reverse aldol fragmentation, which is a known degradation pathway for 3-hydroxyazetidines in basic media. acs.orgresearchgate.net
Under Acidic Conditions: The azetidine ring, even with the stabilizing effect of the fluorine atom, remains susceptible to ring-opening under acidic conditions due to the high ring strain. vulcanchem.com N-Boc protected derivatives are also sensitive to acid, which cleaves the Boc group. vulcanchem.com
Thermal Stability: The compound is stable under normal handling and storage conditions, though it should be stored in a cool, dark place and away from incompatible materials like strong oxidizing agents. synquestlabs.comtcichemicals.com
Reactivity Profile: The reactivity of this compound is characterized by the electrophilicity of the ring carbons and the nucleophilicity of the nitrogen atom.
Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with electrophiles. However, the electron-withdrawing effect of the fluorine atom reduces the basicity and nucleophilicity of the nitrogen compared to an unsubstituted azetidine.
Electrophilicity of Ring Carbons: The fluorine atom's inductive effect polarizes the azetidine ring, increasing the electrophilicity of the adjacent carbon atoms. This enhances the ring's susceptibility to nucleophilic attack, particularly in acid-catalyzed ring-opening reactions.
Conformational Influence: The presence of the fluorine atom can influence the puckering of the azetidine ring through stereoelectronic effects, such as a C-F···N⁺ charge-dipole interaction, which can affect its binding to biological targets. beilstein-journals.org
The table below provides a summary of the stability and reactivity characteristics.
Condition/Aspect | Observation | Reference(s) |
Basic/Neutral pH | Generally stable; fluorine prevents reverse aldol cleavage seen in 3-OH analogues. | acs.orgvulcanchem.com |
Acidic pH | Susceptible to ring-opening and deprotection (if N-Boc is present). | vulcanchem.comvulcanchem.com |
Incompatible Materials | Strong oxidizing agents. | tcichemicals.comenamine.net |
Reactivity of Nitrogen | Nucleophilic, but basicity is reduced by the fluorine atom. | |
Reactivity of Ring Carbons | Electrophilicity enhanced by the inductive effect of fluorine. |
Future Directions and Emerging Research Areas
Advancements in Asymmetric Synthesis of 3-Fluoroazetidines
The synthesis of enantiomerically pure 3-fluoroazetidines is a significant area of research, as the stereochemistry of the fluorine atom and the azetidine ring can profoundly influence the biological activity of molecules containing this motif. mdpi.comnih.gov Recent advancements have focused on developing highly stereoselective methods to access these chiral building blocks.
One notable strategy involves the diastereoselective synthesis of highly functionalized azetidines through multi-component reactions catalyzed by transition metals like copper(I). researchgate.net Another approach utilizes chiral auxiliaries to control the stereochemical outcome of fluorination reactions. For example, chiral sulfinimines have been used as precursors for the asymmetric synthesis of α-fluoroamines, which can then be cyclized to form chiral 3-fluoroazetidines. mdpi.com
Researchers have also explored the use of enzymatic and chemoenzymatic methods to achieve high enantioselectivity. mdpi.combeilstein-journals.org Furthermore, photofluorination using reagents like fluoroxytrifluoromethane has been successfully employed for the one-step synthesis of L-cis-3-fluoroazetidine-2-carboxylic acid from the corresponding amino acid. beilstein-journals.org
A significant breakthrough has been the development of catalytic enantioselective methods. For instance, phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates has been shown to produce 3-fluoro-3-allyl-oxindoles with high yields and excellent enantioselectivities. nih.gov Chiral phosphoric acid catalysis has also emerged as a powerful tool for the asymmetric addition of various nucleophiles to imines, providing access to chiral amines that can be converted into enantiopure azetidines. researchgate.net The development of chiral pincer complexes as catalysts for asymmetric reactions is another promising avenue being explored. nih.gov
These advanced synthetic strategies are crucial for creating a diverse library of chiral 3-fluoroazetidine derivatives for applications in medicinal chemistry and other life sciences. mdpi.comresearchgate.net
Novel Applications in Agrochemicals and Materials Science
The unique properties of the this compound moiety, such as its impact on lipophilicity, metabolic stability, and conformational rigidity, make it an attractive component for the design of new agrochemicals and advanced materials. chemicalbook.comrheniumshop.co.ilcymitquimica.comfishersci.nofishersci.comfishersci.no
In the realm of agrochemicals, this compound derivatives are being investigated for their potential as active ingredients in pesticides and herbicides. chemicalbook.comrheniumshop.co.ilcymitquimica.comfishersci.nofishersci.comfishersci.no The introduction of the fluorine atom can enhance the biological activity and selectivity of these compounds, leading to more effective and environmentally benign crop protection solutions. vulcanchem.comresearchgate.net
In materials science, the incorporation of this compound units into polymers can impart unique properties such as low surface energy, high thermal stability, and altered dielectric constants. google.comnih.gov These fluorinated polymers are being explored for a variety of applications, including the development of novel coatings, surfactants, and advanced biomedical materials. google.comnih.gov For example, fluorinated polymers are being investigated for use in drug delivery systems, tissue engineering scaffolds, and as components of medical devices due to their biocompatibility and tunable properties. nih.gov The ability of the azetidine ring to act as a monomer or crosslinker in polymerization reactions further expands its utility in creating new polymeric materials with tailored characteristics. researchgate.net Additionally, 3,3-difluoroazetidine hydrochloride is used as a precursor for rhodamine dyes in bioimaging and shows potential in OLEDs and dye-sensitized solar cells. ossila.com
Integration with Advanced Catalytic Systems for Efficient Synthesis
To overcome the challenges associated with the synthesis of the strained four-membered azetidine ring, researchers are increasingly turning to advanced catalytic systems. researchgate.net These modern synthetic methods aim to improve efficiency, selectivity, and sustainability.
Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of fluorinated compounds. nih.govuni-muenster.de This technique allows for reactions to be carried out under mild conditions, often at room temperature, and can replace harsh stoichiometric reagents with simple oxidants or reductants. nih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has shown great promise for the functionalization of aliphatic cores, which is relevant for the synthesis of complex this compound derivatives. nih.gov
Continuous flow chemistry, particularly when combined with catalysis, offers significant advantages for the synthesis of chiral molecules, including improved safety, scalability, and product consistency. rsc.org This approach is being explored for the synthesis of chiral active pharmaceutical ingredients and their intermediates, and it holds great potential for the efficient production of 3-fluoroazetidines.
Furthermore, the development of novel catalytic systems, such as those based on dual photoredox and chromium catalysis, is addressing long-standing challenges in organic synthesis, including the need for pre-functionalized substrates. uni-muenster.de The application of such innovative catalytic methods to the synthesis of 3-fluoroazetidines is an active area of research that is expected to lead to more efficient and versatile synthetic routes. beilstein-journals.org
Expanding the Chemical Space with this compound Motifs
The this compound scaffold serves as a versatile building block for the creation of a wide range of novel molecules with diverse biological and material properties. researchgate.netrsc.org By strategically modifying the substituents on the azetidine ring and the nitrogen atom, chemists can systematically explore the chemical space around this core structure.
One approach to expanding the chemical space involves the synthesis of various derivatives through reactions such as N-alkylation and nucleophilic substitution. For example, reacting this compound with different electrophiles can introduce a variety of functional groups onto the nitrogen atom, leading to a library of compounds with potentially different biological activities.
The use of this compound as a constrained bioisostere for other common structural motifs in drug discovery is another key strategy. researchgate.net Its rigid four-membered ring can lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. The fluorine atom can also modulate the physicochemical properties of the molecule, such as its pKa and lipophilicity, which can enhance its drug-like characteristics. nih.gov
Furthermore, the integration of the this compound motif into larger and more complex molecular architectures is an ongoing effort. This includes its incorporation into peptides, where it can act as a stable analogue of proline or hydroxyproline, and into other heterocyclic systems to create novel scaffolds for drug discovery. mdpi.comresearchgate.netacs.org The development of efficient methods for the synthesis of these more complex molecules is crucial for fully realizing the potential of the this compound motif.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Fluoroazetidine, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound often involves fluorination of azetidine precursors. For example, triethylamine trihydrofluoride (CAS 73602-61-6) is used to prepare this compound via ring-opening of epoxides or direct fluorination . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, stoichiometry) in detail.
- Include purity data (e.g., NMR, HPLC) for intermediates and final products.
- Reference established protocols, such as those by Provins et al. (2006), which describe characterization via CAS 617718-46-4 and PubChem ID 354335426 .
- Table 1 : Common Synthetic Methods
Q. How should researchers address safety concerns when handling this compound hydrochloride?
- Methodological Answer : this compound hydrochloride (CAS 617718-46-4) is labeled as an irritant. Safety protocols include:
- Use of PPE (gloves, goggles) and fume hoods during synthesis.
- Storage in airtight containers at controlled temperatures to prevent decomposition.
- Referencing Material Safety Data Sheets (MSDS) for emergency measures, such as skin/eye rinsing protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound derivatives?
- Methodological Answer : Contradictions in literature (e.g., variable stability under acidic conditions) require:
- Meta-analysis : Quantify heterogeneity using I² statistics to assess whether variability stems from methodological differences or true chemical inconsistencies .
- Systematic Reviews : Apply PRISMA guidelines to screen studies, evaluate bias, and synthesize findings .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., pH, solvent) to isolate variables .
Q. How can enantioselective synthesis of this compound carboxylic acid be optimized for biomedical applications?
- Methodological Answer : Asymmetric synthesis methods, such as those using Selectfluor® or Mitsunobu reactions, require:
- Chiral catalysts (e.g., Cinchona alkaloids) to control stereochemistry.
- Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance enantiomeric excess (ee).
- Characterization via chiral HPLC or circular dichroism (CD) to validate stereochemical outcomes .
Q. What computational approaches predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Model fluorination transition states to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Validate predictions with experimental data (e.g., kinetic isotope effects) to refine computational parameters .
Methodological Frameworks for Research Design
Q. How to formulate a rigorous research question on this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "How does fluorination at the 3-position of azetidine alter its binding affinity to GABA receptors compared to non-fluorinated analogs?"
- Justify novelty by identifying gaps in existing SAR studies (e.g., limited data on fluorinated small rings) .
Q. What scoping review methodologies are appropriate for mapping this compound’s applications in medicinal chemistry?
- Methodological Answer :
- Follow Arksey & O’Malley’s framework: Define objectives, identify studies via databases (SciFinder, PubMed), chart data thematically (e.g., antiviral vs. anticancer applications), and consult experts to validate gaps .
- Contrast findings with systematic reviews to highlight understudied areas (e.g., toxicity profiles) .
Data Reporting and Reproducibility
Q. How to document experimental procedures for this compound synthesis to meet journal standards?
- Methodological Answer : Adhere to Beilstein Journal guidelines:
- Describe synthetic steps in the main text; provide raw data (NMR spectra, chromatograms) in supplementary materials.
- For known compounds, cite prior synthesis protocols; for novel derivatives, report melting points, elemental analysis, and spectral data .
Q. What statistical methods address variability in biological assay data involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.